molecular formula C14H16BrNO3 B13084862 tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate

tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate

Cat. No.: B13084862
M. Wt: 326.19 g/mol
InChI Key: AUVMNPWAFHSEQY-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

IUPAC Name Derivation

The systematic name follows IUPAC guidelines for polycyclic systems:

  • Parent structure : Indole (1H-indole), a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
  • Substituent prioritization :
    • Position 1 : tert-butoxycarbonyl (Boc) group, assigned the lowest possible number (1) due to Cahn-Ingold-Prelog priority rules.
    • Position 3 : Bromine atom.
    • Position 4 : Methoxy group.
  • Assembly : Substituents are listed alphabetically, yielding the full name:
    tert-butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate.

Molecular Formula and Weight Analysis

Property Value
Molecular formula C₁₄H₁₆BrNO₃
Molecular weight 326.19 g/mol
Composition (by atom) 14C, 16H, 1Br, 1N, 3O

Derivation :

  • Indole core (C₈H₇N): Provides the foundational bicyclic structure.
  • tert-Butyl carbamate (C₅H₉O₂): Adds 5 carbons, 9 hydrogens, and 2 oxygens.
  • Bromine (Br): Introduced at position 3 (atomic weight ≈79.90).
  • Methoxy group (OCH₃): Adds 1 oxygen and 3 hydrogens.

Key Functional Groups and Substituent Effects

Functional Group Inventory
Position Group Structural Impact
1 tert-Butyl carbamate - Nitrogen protection
- Steric hindrance
3 Bromine - Electrophilic reactivity
- Cross-coupling potential
4 Methoxy - Electron donation via resonance
- Increased solubility
Substituent Interplay
  • Electronic Effects :

    • The methoxy group at C4 donates electron density through resonance (+M effect), activating the indole ring for electrophilic substitution at C5 and C7 positions.
    • Bromine at C3 exerts a moderate -I effect, creating localized electron deficiency that directs nucleophilic attacks to adjacent positions.
  • Steric Considerations :

    • The tert-butyl group creates a 3D barrier around N1, preventing unwanted side reactions at the indole nitrogen during synthetic modifications.
    • Spatial arrangement of substituents forces non-planar conformations, as demonstrated in analogous structures where bulky groups induce torsional angles >15°.
  • Reactivity Profile :

    • Bromine serves as a leaving group in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions).
    • The Boc group enables controlled deprotection under acidic conditions (e.g., HCl/dioxane) while resisting basic environments.

Properties

Molecular Formula

C14H16BrNO3

Molecular Weight

326.19 g/mol

IUPAC Name

tert-butyl 3-bromo-4-methoxyindole-1-carboxylate

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-9(15)12-10(16)6-5-7-11(12)18-4/h5-8H,1-4H3

InChI Key

AUVMNPWAFHSEQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate

General Synthetic Strategy

The synthesis typically follows a multi-step sequence involving:

  • Protection of the indole nitrogen with a tert-butyl carbamate group (Boc protection).
  • Selective bromination at the 3-position of the indole ring.
  • Introduction of the methoxy group at the 4-position via electrophilic aromatic substitution or through functional group transformation.

Stepwise Preparation

Boc Protection of Indole Nitrogen

The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or pyridine. This step stabilizes the indole nucleus and prevents unwanted side reactions during subsequent bromination and methoxylation steps.

  • Typical conditions: Room temperature, overnight stirring.
  • Solvent: Dichloromethane or pyridine.
  • Yield: High (up to 99%) as reported in related indole derivative preparations.
Bromination at the 3-Position

Selective bromination at the 3-position of the Boc-protected indole is achieved using N-bromosuccinimide (NBS) under controlled conditions.

  • Reaction conditions: Room temperature, often in dichloromethane or THF.
  • Stoichiometry: Approximately 1 equivalent of NBS.
  • Outcome: High regioselectivity for 3-position bromination due to Boc protection directing effects.
  • Yields reported: Typically 80-90% for similar compounds.
Methoxylation at the 4-Position

The methoxy group at the 4-position can be introduced by:

  • Electrophilic aromatic substitution using methanol under acidic catalysis.
  • Alternatively, starting from a 4-hydroxyindole intermediate, methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) can be performed.

This step is often carried out after bromination to avoid interference with the bromination step.

  • Reaction conditions: Reflux or room temperature depending on reagents.
  • Solvent: Acetone, DMF, or other polar aprotic solvents.
  • Yield: Moderate to high depending on method and substrate.

Alternative Electrochemical Bromination

Recent studies have demonstrated the use of electrochemical methods for bromination of indole derivatives, providing milder conditions and avoiding excess reagents.

  • Constant current electrolysis at room temperature.
  • Electrolyte: MgCl2 or other supporting salts.
  • Advantages: High selectivity, environmentally friendly.
  • Yields: Up to 80% with good diastereoselectivity reported for related indole bromides.

Detailed Data Table of Preparation Steps

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, DMAP/pyridine DCM or pyridine RT, overnight 90-99 Protects indole NH, stabilizes for subsequent steps
Bromination (3-position) N-bromosuccinimide (NBS), 1 equiv DCM or THF RT 80-90 High regioselectivity due to Boc group
Methoxylation (4-position) Methyl iodide or MeOH with acid/base catalyst Acetone, DMF RT to reflux 70-85 Methylation of 4-hydroxy intermediate or direct substitution
Electrochemical Bromination Constant current electrolysis, MgCl2 electrolyte Electrochemical cell RT ~80 Environmentally friendly alternative to NBS bromination

Research Findings and Analysis

  • The Boc protection step is critical to achieve regioselective bromination at the 3-position, as unprotected indole tends to undergo multiple substitutions.
  • NBS bromination is the most common and efficient method for 3-bromo substitution, with yields consistently above 80% reported in multiple studies.
  • Methoxylation at the 4-position can be achieved either by direct electrophilic substitution or via methylation of a hydroxy precursor. The choice depends on availability of intermediates and desired purity.
  • Electrochemical bromination offers a greener alternative with comparable yields and selectivity, reducing hazardous waste from brominating agents.
  • Purification is typically performed by preparative thin-layer chromatography (TLC) or flash chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a palladium catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of 3-substituted-4-methoxyindole derivatives.

    Oxidation: Formation of 4-methoxyindole-3-carboxylic acid.

    Reduction: Formation of 4-methoxyindole-3-methanol.

    Hydrolysis: Formation of 3-bromo-4-methoxyindole-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Characteristics/Applications Reference
tert-Butyl 4-bromo-1H-indole-1-carboxylate 4-Bromo C₁₂H₁₂BrNO₂ 286.14 Precursor for D2/D3 agonists; bromine at 4-position enables nucleophilic substitution
tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate 4-Bromo, 2-trimethylsilyl C₁₆H₂₂BrNO₂Si 368.34 Trimethylsilyl group enhances lipophilicity; used in building block synthesis
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazole moiety C₉H₁₅N₅O₂ 225.25 Exhibits antidiabetic activity (IC₅₀ = 7.12 μM)
tert-Butyl 6-hydroxy-1H-indole-1-carboxylate 6-Hydroxy C₁₃H₁₅NO₃ 233.26 Hydroxyl group enables oxidation or conjugation; intermediate in drug discovery
tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate 3-Bromo, 6-hydroxymethyl C₁₄H₁₆BrNO₃ 326.19 Hydroxymethyl group allows further functionalization (e.g., esterification)
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate 4-Chloro, 3-hydroxymethyl C₁₄H₁₆ClNO₃ 293.74 Chlorine substituent enhances electrophilic reactivity; used in medicinal chemistry

Pharmacological Potential

  • Agonist Development : The 4-bromo derivative () is a key intermediate in developing dopamine receptor agonists, highlighting the versatility of brominated indoles in CNS drug discovery .

Crystallographic and Physical Properties

  • Crystal Structure : Analogs like tert-butyl 3-(8-bromo-4H,10H-1,2-oxazolo[4,3-c][1]benzoxepin-10-yl)-2-methyl-1H-indole-1-carboxylate () exhibit well-defined crystal structures (R factor = 0.046), enabling precise structural analysis for drug design .
  • Solubility: The tert-butyl group improves solubility in non-polar solvents, whereas polar substituents (e.g., hydroxymethyl) enhance aqueous compatibility .

Biological Activity

tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate (TBMIC) is a derivative of indole, a heterocyclic compound known for its significant biological activities. Indoles and their derivatives have been extensively studied due to their roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer, infections, and neurological disorders. This article explores the biological activity of TBMIC, focusing on its potential therapeutic effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

TBMIC features a bromine atom at the 3-position and a methoxy group at the 4-position of the indole ring. The tert-butyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Property Value
Molecular FormulaC₁₄H₁₈BrN₃O₂
Molecular Weight324.21 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. TBMIC's structure suggests potential activity against various pathogens. A study on structurally similar compounds indicated that brominated indoles exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . While specific data on TBMIC is limited, its structural analogs have shown promising results, suggesting that further investigation into TBMIC's antimicrobial efficacy is warranted.

Anticancer Properties

The anticancer potential of indole derivatives is well-documented. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. Preliminary studies suggest that TBMIC may exhibit similar mechanisms; however, specific studies are required to elucidate its exact effects on cancer cell proliferation and viability.

Neuroprotective Effects

Indoles have also been studied for their neuroprotective properties. Research indicates that certain indole derivatives can modulate neurotransmitter systems and reduce neuroinflammation . While direct studies on TBMIC are lacking, the presence of the methoxy group may enhance its ability to cross the blood-brain barrier, making it a candidate for further exploration in neuropharmacology.

The precise mechanisms by which TBMIC exerts its biological effects remain largely uncharacterized. However, it is hypothesized that like other indole derivatives, TBMIC may interact with various biological targets:

  • Receptor Binding : Indoles often act as ligands for serotonin receptors and other neurotransmitter systems.
  • Enzyme Inhibition : Compounds may inhibit enzymes involved in cancer progression or microbial resistance.
  • Gene Expression Modulation : Indoles can influence gene expression related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

While specific case studies on TBMIC are scarce, research on related indole compounds provides insight into its potential applications:

  • Antibacterial Activity : A study found that brominated indoles displayed effective inhibition against Pseudomonas aeruginosa, with MIC values significantly lower than those of non-brominated analogs .
  • Cytotoxicity Assessment : Analogous compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating potential for TBMIC to be similarly effective .

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